9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine
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Overview
Description
9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a butyl group, a chlorobenzylthio moiety, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may involve catalysts like tetrakis(triphenylphosphine)palladium(0) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorobenzylthio group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-6-iodo-9H-3,9’-bicarbazole
- 4-Vinylphenylboronic acid
Uniqueness
Compared to similar compounds, 9-Butyl-6-((2-chlorobenzyl)thio)-9H-purin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzylthio moiety, in particular, provides opportunities for further functionalization and derivatization, making it a versatile compound for various research applications .
Properties
CAS No. |
94252-91-2 |
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Molecular Formula |
C16H18ClN5S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
9-butyl-6-[(2-chlorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18ClN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-6-4-5-7-12(11)17/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) |
InChI Key |
NTKOWYLNHQNNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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